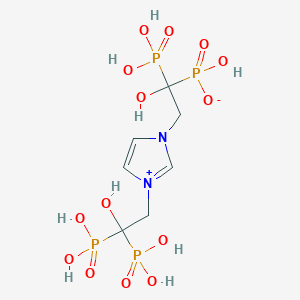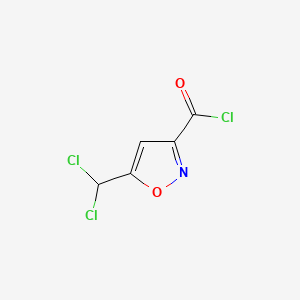
3-Ethyl-d5-toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-d5-toluene, also known as m-Ethyltoluene or 1-Ethyl-3-methylbenzene, is a compound with the molecular formula CD3CD2C6H4CH3 . It has a molecular weight of 125.22 . This compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-d5-toluene consists of a benzene ring with ethyl and methyl groups attached . The compound contains a total of 21 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethyl-d5-toluene are not detailed in the search results, it’s known that substitution at the benzene nucleus can occur by halogenation (acid catalyst), nitration, sulfonation, and the Friedel-Crafts reaction .Physical And Chemical Properties Analysis
3-Ethyl-d5-toluene is a colorless liquid with an aromatic hydrocarbon odor . It is insoluble in water and less dense than water . Its vapors are heavier than air, and it has a flash point of 105°F and a boiling point of 324°F .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-Ethyl-d5-toluene: is utilized in proteomics research as a biochemical tool . Its deuterated form makes it an ideal internal standard for mass spectrometry, helping to quantify the presence of toluene-related compounds in biological samples.
Medicinal Chemistry
In medicinal chemistry, 3-Ethyl-d5-toluene can be used as a building block for synthesizing indole derivatives, which are prevalent in various alkaloids with potential therapeutic applications . These derivatives are explored for their anti-cancer and anti-microbial properties.
Environmental Impact Studies
The compound is also relevant in environmental studies, particularly in the assessment of green solvents. Researchers focus on minimizing solvent losses and emissions, where 3-Ethyl-d5-toluene may serve as a reference compound for evaluating the environmental impact of related volatile organic compounds .
Material Science
In material science, 3-Ethyl-d5-toluene is used in the study of polymers and coatings. Its stable isotopic label allows for tracing the integration of toluene derivatives in complex material systems .
Analytical Methods
3-Ethyl-d5-toluene: plays a critical role in developing analytical methods, particularly in chromatography and spectrometry. It’s used as a calibration standard to ensure the accuracy and precision of analytical instruments .
Pharmacological Research
Pharmacologically, 3-Ethyl-d5-toluene is involved in the synthesis of compounds with potential drug applications. Its stable isotopic label aids in tracking metabolic pathways and understanding drug interactions within the body .
Biochemistry Research
Lastly, in biochemistry research, 3-Ethyl-d5-toluene is significant for studying protein interactions and enzyme kinetics. Its unique structure allows for probing the biochemical pathways where toluene-based molecules are active .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethyl-d5-toluene can be achieved through a multi-step process starting with readily available starting materials.", "Starting Materials": [ "p-xylene-d8", "ethylmagnesium bromide", "diethyl ether", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "sodium chloride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: p-xylene-d8 is reacted with ethylmagnesium bromide in diethyl ether to form 3-ethyl-d8-toluene.", "Step 2: The reaction mixture is then washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure.", "Step 3: The resulting 3-ethyl-d8-toluene is then purified by distillation.", "Step 4: The purified 3-ethyl-d8-toluene is then deuterated by reacting with deuterium gas in the presence of a catalyst such as palladium on carbon.", "Step 5: The resulting 3-Ethyl-d5-toluene is then washed with a solution of sodium bicarbonate, dried over magnesium sulfate, and the solvent is removed under reduced pressure.", "Step 6: The product is then washed with a solution of sodium chloride, dried over magnesium sulfate, and the solvent is removed under reduced pressure.", "Step 7: The final product is obtained by distillation of the purified 3-Ethyl-d5-toluene." ] } | |
CAS-Nummer |
1398065-64-9 |
Molekularformel |
C9H12 |
Molekulargewicht |
125.226 |
IUPAC-Name |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC(=C1)C |
Synonyme |
1-Ethyl-d5-3-methylbenzene; 1-Methyl-3-ethyl-d5-benzene; 3-Methylethyl-d5-benzene; NSC 74176-d5; m-Ethylmethyl-d5-benzene; m-Ethyl-d5-toluene; m-Methylethyl-d5-benzene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![2-[(2E)-2-Buten-2-yl]-5-isopropylpyridine](/img/structure/B591041.png)
